Cas no 67141-22-4 (4-tert-butylpyridine-2-carbaldehyde)

4-tert-Butylpyridine-2-carbaldehyde is a versatile organic compound featuring a pyridine core substituted with a tert-butyl group at the 4-position and a formyl group at the 2-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl group enhances steric and electronic properties, while the aldehyde functionality offers a reactive site for further derivatization, such as condensation or reduction reactions. Its stability and well-defined chemical behavior facilitate precise modifications in complex molecular frameworks. The compound is particularly useful in the development of ligands, catalysts, and specialty chemicals, where controlled functionalization is critical.
4-tert-butylpyridine-2-carbaldehyde structure
67141-22-4 structure
商品名:4-tert-butylpyridine-2-carbaldehyde
CAS番号:67141-22-4
MF:C10H13NO
メガワット:163.21632
MDL:MFCD18254152
CID:1115750
PubChem ID:18799695

4-tert-butylpyridine-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 4-(1,1-dimethylethyl)-2-Pyridinecarboxaldehyde
    • 4-tert-butylpyridine-2-carbaldehyde
    • 67141-22-4
    • Z1255504498
    • EN300-2139574
    • 4-t-Butyl-2-pyridine-carboxaldehyde
    • 4-(tert-butyl)picolinaldehyde
    • SCHEMBL80327
    • CKNDWLWHZWBDGR-UHFFFAOYSA-N
    • 4-tert-butyl-pyridine-2-carbaldehyde
    • SB53420
    • CS-0454749
    • DB-106988
    • G74886
    • MDL: MFCD18254152
    • インチ: InChI=1S/C10H13NO/c1-10(2,3)8-4-5-11-9(6-8)7-12/h4-7H,1-3H3
    • InChIKey: CKNDWLWHZWBDGR-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)C1=CC(=NC=C1)C=O

計算された属性

  • せいみつぶんしりょう: 163.099714038g/mol
  • どういたいしつりょう: 163.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 30Ų

4-tert-butylpyridine-2-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2139574-0.05g
4-tert-butylpyridine-2-carbaldehyde
67141-22-4 95%
0.05g
$238.0 2023-09-16
Alichem
A029208120-25g
4-(tert-Butyl)picolinaldehyde
67141-22-4 97%
25g
$5113.44 2023-09-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ4802-500MG
4-tert-butylpyridine-2-carbaldehyde
67141-22-4 95%
500MG
¥ 3,115.00 2023-03-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ4802-10G
4-tert-butylpyridine-2-carbaldehyde
67141-22-4 95%
10g
¥ 16,935.00 2023-03-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ4802-100mg
4-tert-butylpyridine-2-carbaldehyde
67141-22-4 95%
100mg
¥1274.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ4802-250mg
4-tert-butylpyridine-2-carbaldehyde
67141-22-4 95%
250mg
¥2045.0 2024-04-17
1PlusChem
1P00FGOL-100mg
4-(tert-butyl)picolinaldehyde
67141-22-4 95%
100mg
$501.00 2024-04-22
1PlusChem
1P00FGOL-5g
4-(tert-butyl)picolinaldehyde
67141-22-4 95%
5g
$3747.00 2024-04-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1525416-250mg
4-(Tert-butyl)picolinaldehyde
67141-22-4 98%
250mg
¥3917.00 2024-05-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ4802-5g
4-tert-butylpyridine-2-carbaldehyde
67141-22-4 95%
5g
¥13205.0 2024-04-17

4-tert-butylpyridine-2-carbaldehyde 関連文献

4-tert-butylpyridine-2-carbaldehydeに関する追加情報

Introduction to 4-tert-butylpyridine-2-carbaldehyde (CAS No. 67141-22-4)

4-tert-butylpyridine-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 67141-22-4, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and industrial applications. This compound, featuring a pyridine core substituted with a tert-butyl group at the 4-position and an aldehyde functional group at the 2-position, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. The structural configuration of this molecule not only contributes to its reactivity but also influences its potential applications in drug development and material science.

The aldehyde group in 4-tert-butylpyridine-2-carbaldehyde serves as a crucial site for further functionalization, enabling the synthesis of more complex molecules. This characteristic is particularly advantageous in pharmaceutical research, where the construction of intricate molecular frameworks is often required to achieve desired biological activities. The presence of the tert-butyl group at the 4-position of the pyridine ring introduces steric hindrance, which can modulate the compound's interactions with biological targets. Such steric effects are increasingly recognized as important factors in determining the efficacy and selectivity of drug candidates.

In recent years, 4-tert-butylpyridine-2-carbaldehyde has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its utility extends to the development of novel therapeutic agents targeting diverse diseases, including neurological disorders and infectious diseases. The pyridine scaffold is a common motif in many drugs due to its ability to form hydrogen bonds and interact with biological macromolecules. The modification of this scaffold with functional groups such as aldehydes enhances its versatility, allowing for further derivatization into pharmacologically relevant structures.

One notable application of 4-tert-butylpyridine-2-carbaldehyde is in the synthesis of small-molecule inhibitors designed to modulate enzyme activity. Enzymes are critical targets in drug discovery, and many therapeutic agents work by inhibiting or activating specific enzymatic pathways. The aldehyde functionality provides a reactive site for covalent bonding with enzyme active sites, facilitating the design of potent and selective inhibitors. For instance, derivatives of this compound have been investigated for their potential as inhibitors of kinases and other enzymes involved in signal transduction pathways.

Recent advancements in synthetic methodologies have further expanded the utility of 4-tert-butylpyridine-2-carbaldehyde. Transition-metal-catalyzed reactions, such as cross-coupling reactions and hydrogenations, have enabled the efficient construction of complex molecular architectures from this intermediate. These techniques have allowed chemists to access novel analogs with tailored properties for drug discovery purposes. Additionally, computational modeling and high-throughput screening techniques have been employed to identify promising derivatives of this compound, streamlining the drug development process.

The industrial significance of 4-tert-butylpyridine-2-carbaldehyde cannot be overstated. Its role as a building block in pharmaceutical synthesis underscores its importance in modern chemical manufacturing. The demand for high-quality intermediates like this compound continues to grow as pharmaceutical companies seek innovative solutions for developing new drugs. Moreover, advancements in green chemistry principles have encouraged the optimization of synthetic routes to minimize waste and improve sustainability, further enhancing the appeal of this intermediate.

In conclusion, 4-tert-butylpyridine-2-carbaldehyde (CAS No. 67141-22-4) represents a versatile and valuable compound in pharmaceutical chemistry. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists working on drug discovery and development. As research continues to uncover new applications and synthetic strategies involving this compound, its importance is expected to grow even further. The ongoing exploration of its potential in various fields highlights its significance as a cornerstone molecule in modern chemical research.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:67141-22-4)4-tert-butylpyridine-2-carbaldehyde
A1089462
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):240.0/384.0/642.0